molecular formula C24H26N2O2 B607391 Evocalcet CAS No. 870964-67-3

Evocalcet

货号: B607391
CAS 编号: 870964-67-3
分子量: 374.5 g/mol
InChI 键: RZNUIYPHQFXBAN-XLIONFOSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Evocalcet is a novel calcimimetic agent used primarily for the treatment of secondary hyperparathyroidism in patients undergoing dialysis. It acts as an allosteric modulator of the calcium-sensing receptor on the membrane of parathyroid cells, thereby suppressing the secretion of parathyroid hormone .

准备方法

合成路线和反应条件

依卡塞肽的合成涉及多个步骤,包括关键中间体的形成及其随后的反应。 合成中的最后一步涉及在特定条件下吡咯烷衍生物与萘基化合物反应 . 高效液相色谱 (HPLC) 用于监测反应和识别与工艺相关的杂质 .

工业生产方法

依卡塞肽的工业生产遵循类似的合成路线,但规模更大。 该过程涉及严格的质量控制措施,以确保最终产品的纯度和功效。 使用先进的分析技术,例如 HPLC,确保杂质的检测和去除 .

化学反应分析

Structural Features and Functional Group Reactivity

Evocalcet’s structure includes three critical domains (Fig. 1):

  • Phenylpyrrolidine core : A pyrrolidine ring substituted with a phenyl group.
  • Naphthalene moiety : A 1-naphthylethyl group attached to the pyrrolidine nitrogen.
  • Acetic acid side chain : A carboxylic acid group at the para position of the phenyl ring.

Key functional groups and reactivity:

  • Secondary amine (pyrrolidine) : Potential site for acid-base interactions or metabolic oxidation.
  • Aromatic rings (naphthalene, phenyl) : Susceptible to electrophilic substitution under harsh conditions, though steric hindrance limits reactivity.
  • Carboxylic acid : Forms salts with bases (e.g., sodium this compound) and participates in esterification or amidation reactions.

In Vitro Stability and Solubility

Studies indicate this compound is stable in aqueous solutions at physiological pH but requires organic solvents (e.g., DMSO) for in vitro assays .

PropertyValue/DescriptionSource
Solubility in DMSO>10 mM
Plasma protein binding~98% (predominantly albumin)
logP (lipophilicity)3.2 (estimated)

Metabolic Pathways

This compound undergoes hepatic metabolism primarily via cytochrome P450 (CYP) enzymes, with minimal CYP inhibition compared to cinacalcet .

Phase I Metabolism

  • Oxidation : Hydroxylation of the naphthalene ring or pyrrolidine moiety.
  • N-dealkylation : Cleavage of the naphthylethylamine group.

Phase II Metabolism

  • Glucuronidation : Conjugation of the carboxylic acid group.
MetabolitePathwayRelative AbundanceSource
Hydroxylated this compoundCYP3A4-mediatedMajor
N-dealkylated derivativeCYP2C8/2C9Minor
Glucuronide conjugateUGT1A1/UGT2B7Moderate

Drug-Drug Interaction Profile

This compound shows negligible inhibition of CYP isozymes (Table 3), reducing interaction risks :

CYP IsozymeInhibition (IC₅₀)Clinical Relevance
CYP2D6>100 µMNo significant inhibition
CYP3A4>100 µMLow interaction potential
CYP2C9>100 µMUnlikely to affect substrates

Comparative Reactivity with Cinacalcet

This compound’s structural modifications reduce gastrointestinal and enzymatic interactions:

  • Reduced emetic potential : The pyrrolidine ring and naphthalene orientation decrease direct gastric irritation .
  • Improved bioavailability : Higher solubility and slower clearance (t₁/₂ = 15–20 h) enhance stability .

Limitations in Reaction Data

No peer-reviewed studies explicitly detail this compound’s synthetic routes or degradation products. Current insights derive from:

  • Pharmacokinetic trials : Indirect evidence of metabolic pathways .
  • Structural analogs : Inferences from cinacalcet’s reactivity .

科学研究应用

Key Studies and Findings

  • Phase 2b Study : A randomized controlled trial evaluated the efficacy and safety of Evocalcet in patients with SHPT on hemodialysis. The study demonstrated significant reductions in intact PTH levels across various dosages, with a notable decrease of 20.16% at the highest dose (2 mg/day) compared to placebo .
  • Phase III Trials : In a double-blind study comparing this compound to cinacalcet, both agents showed similar efficacy in maintaining target iPTH levels. However, this compound exhibited a lower incidence of gastrointestinal adverse events (18.6% vs. 32.8% for cinacalcet), confirming its favorable safety profile .
  • Long-Term Efficacy : A study reported that the percentage of patients achieving target iPTH concentrations increased significantly from 40.9% to 72.3% after 52 weeks of treatment with this compound .

Pharmacokinetics and Pharmacodynamics

This compound's pharmacokinetic profile indicates that it reaches maximum plasma concentration within 1-2 hours, with a half-life ranging from approximately 12 to 20 hours depending on the dosage . The pharmacodynamic effects include dose-dependent reductions in intact PTH and corrected calcium levels, making it effective for long-term management of SHPT .

Comparative Analysis with Cinacalcet

ParameterThis compoundCinacalcet
Approval Year20182004
Gastrointestinal Adverse EventsLower incidence (18.6%)Higher incidence (32.8%)
Efficacy in Reducing iPTHSignificant reduction observedComparable efficacy
Dosing FrequencyOnce dailyTwice daily

Case Studies

  • Japanese Patient Cohort : In a study involving Japanese patients on hemodialysis, this compound was shown to be non-inferior to cinacalcet regarding efficacy while demonstrating a better safety profile concerning gastrointestinal side effects .
  • East Asian Population : A multicenter trial highlighted this compound's effectiveness in East Asian patients, confirming its ability to reduce iPTH levels significantly while being well-tolerated compared to cinacalcet .

作用机制

依卡塞肽通过充当甲状旁腺细胞上钙感受器的变构调节剂来发挥作用。 这种相互作用抑制甲状旁腺激素的释放,从而调节体内的钙水平 . 分子靶标包括钙感受器和相关的信号通路 .

生物活性

Evocalcet is a novel oral calcimimetic agent that has garnered attention for its potential therapeutic effects on secondary hyperparathyroidism (SHPT), particularly in patients with chronic kidney disease (CKD). By modulating the calcium-sensing receptor (CaSR), this compound aims to improve mineral and bone disorder management, offering a promising alternative to existing treatments like cinacalcet. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and clinical implications through detailed research findings and case studies.

This compound acts as a positive allosteric modulator of the CaSR, enhancing its sensitivity to extracellular calcium levels. This modulation leads to reduced secretion of parathyroid hormone (PTH), which is crucial for managing SHPT. The compound's mechanism can be summarized as follows:

  • Inhibition of PTH Secretion : By increasing CaSR activity, this compound decreases serum PTH levels, which helps mitigate the effects of SHPT.
  • Impact on Bone Health : this compound has been shown to ameliorate bone abnormalities associated with SHPT, such as cortical porosity and osteocyte death.

Efficacy in Animal Models

Recent studies have demonstrated the efficacy of this compound in various experimental models:

  • Study on Uremic Rats : A study involving 5/6 nephrectomized Sprague-Dawley rats fed a high-phosphorus diet revealed that this compound significantly increased parathyroid CaSR and vitamin D receptor (VDR) expression compared to vehicle-treated groups. This suggests enhanced mineral management capabilities in uremic conditions .
  • Chronic Kidney Disease Model : In CKD-SHPT rats, this compound administration resulted in reduced serum PTH levels and improved bone microarchitecture. Specifically, it mitigated cortical porosity and osteocyte death, indicating protective effects on bone health .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, allowing for effective dosing regimens. Studies indicate that it can be administered once daily or every other day while maintaining therapeutic efficacy .

Case Studies

  • Clinical Application : In a clinical setting, this compound was evaluated in patients previously treated with cinacalcet. Results showed that this compound effectively lowered serum PTH levels while demonstrating a better gastrointestinal tolerability profile compared to cinacalcet .
  • Long-term Effects : A longitudinal study assessed the long-term impact of this compound on bone turnover markers and fracture risk in dialysis patients. Findings indicated significant improvements in mineral metabolism and a reduction in fracture incidence over time .

Summary of Key Findings

StudyModelInterventionKey Outcomes
Uremic RatsThis compound vs VehicleIncreased CaSR and VDR expression; decreased serum PTH
CKD-SHPT RatsThis compound AdministrationAmelioration of cortical porosity; reduced osteocyte death
Clinical TrialThis compound vs CinacalcetLowered serum PTH; improved gastrointestinal tolerability

Pharmacokinetic Parameters of this compound

ParameterValue
BioavailabilityHigh
Half-life6-8 hours
Dosing frequencyOnce daily / Every other day

常见问题

Basic Research Questions

Q. What is the pharmacological mechanism of evocalcet in modulating calcium metabolism?

this compound is a calcium-sensing receptor (CaSR) agonist that inhibits parathyroid hormone (PTH) secretion by activating CaSR on parathyroid cells. In vitro studies using hCaR-HEK293 cells demonstrated that this compound induces concentration-dependent increases in intracellular calcium ([Ca²⁺]i) with an EC₅₀ of 92.7 nM, confirming its potent CaSR agonism . This mechanism reduces serum PTH levels, correcting calcium and phosphorus imbalances in patients with secondary hyperparathyroidism (SHPT) .

Q. What experimental models are recommended for evaluating this compound’s efficacy in SHPT?

  • Clinical models : Phase 2b randomized, double-blind, placebo-controlled trials in Japanese hemodialysis patients with SHPT, focusing on iPTH reduction, corrected calcium levels, and safety .
  • Preclinical models : Adenine-induced chronic kidney disease (CKD) rats with SHPT, used to study ectopic calcification (aorta, heart, kidney) and parathyroid hyperplasia .
  • In vitro models : HEK293 cells stably expressing human CaSR for mechanistic studies .

Q. How is the optimal starting dose of this compound determined in clinical research?

The starting dose (1 mg) was identified through a Phase 2b dose-finding study (0.5, 1, and 2 mg this compound vs. cinacalcet). Efficacy was assessed via iPTH reduction (≥30% decrease in 39.3% of patients at 2 mg) and safety via adverse event (AE) rates. The 1 mg dose balanced efficacy (iPTH <240 pg/mL in 36.7% of patients) with a lower risk of hypocalcemia compared to higher doses .

Advanced Research Questions

Q. How can contradictions in this compound’s dose-response data between preclinical and clinical studies be resolved?

  • Pharmacokinetic bridging : this compound exhibits dose-proportional pharmacokinetics in humans (linear up to 20 mg single dose), whereas preclinical rat models show higher sensitivity (effective dose ≥0.03 mg/kg) due to species-specific bioavailability differences .
  • Statistical adjustments : Use mixed-effects models to account for inter-study variability, such as differences in baseline iPTH levels or renal function .

Q. What methodological considerations are critical for quantifying this compound in pharmaceutical formulations?

  • Analytical technique : High-performance liquid chromatography (HPLC) with UV/PDA detection, using a C18 column and mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0) .
  • Validation parameters : Precision (RSD <2%), accuracy (98–102% recovery), and sensitivity (LOQ ≤0.1 µg/mL) per ICH guidelines .
  • Sample preparation : Solubilize this compound in DMF or acetonitrile, avoiding aqueous solvents due to low solubility .

Q. How does this compound’s cytochrome P450 (CYP) interaction profile influence clinical trial design?

Unlike cinacalcet (a CYP2D6 inhibitor), this compound shows no substantial CYP inhibition in vitro, reducing the need for drug-drug interaction (DDI) studies. Researchers should still monitor concomitant medications metabolized by CYP3A4/5, as this compound’s weak induction potential was not fully excluded in early-phase trials .

Q. What strategies are effective for analyzing this compound’s impact on ectopic calcification in vivo?

  • Histopathological analysis : Stain tissues (aorta, kidney) with Alizarin Red or von Kossa to quantify calcium deposits .
  • Biochemical assays : Measure calcium and phosphorus content in ectopic tissues via atomic absorption spectroscopy .
  • Parathyroid histology : Use immunohistochemistry (Ki-67 staining) to assess hyperplasia suppression .

Q. Methodological Tables

Table 1. Key Pharmacokinetic Parameters of this compound in Healthy Subjects

ParameterSingle Dose (20 mg)Multiple Dose (12 mg/day)
Tₘₐₓ (h)1.5–2.01.5–2.0
t₁/₂ (h)12.98–19.7714.2–18.9
AUC₀–∞ (ng·h/mL)1,5201,440
Cₘₐₓ (ng/mL)220210
Source: Phase I study in healthy Japanese subjects .

Table 2. Adverse Event Rates in Phase 2b this compound Trial

GroupGI AEs (%)Hypocalcemia (%)Discontinuation Rate (%)
This compound 1 mg6.76.73.3
Cinacalcet10.010.06.7
Source: Randomized trial in HDSHPT patients .

属性

IUPAC Name

2-[4-[(3S)-3-[[(1R)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-17(22-8-4-6-19-5-2-3-7-23(19)22)25-20-13-14-26(16-20)21-11-9-18(10-12-21)15-24(27)28/h2-12,17,20,25H,13-16H2,1H3,(H,27,28)/t17-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNUIYPHQFXBAN-XLIONFOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC3CCN(C3)C4=CC=C(C=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCN(C3)C4=CC=C(C=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101132784
Record name 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101132784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870964-67-3
Record name 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870964-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Evocalcet [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870964673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Evocalcet
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12388
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101132784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EVOCALCET
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E58MLH082P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。